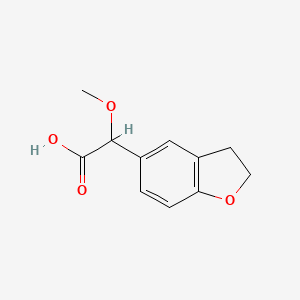![molecular formula C10H9Cl2N3 B1467365 4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole CAS No. 1249768-20-4](/img/structure/B1467365.png)
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are commonly used in medicinal chemistry and drug discovery .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a chloromethyl group (-CH2Cl) and a (4-chlorophenyl)methyl group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can undergo various reactions due to the presence of multiple reactive sites. They can participate in N-alkylation, N-arylation, and reactions with electrophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization
4-(Chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole and its derivatives have been extensively studied in the field of chemistry for their synthesis and characterization. For instance, Wang et al. (2007) explored the synthesis of triazolyl-functionalized monocationic energetic salts, which involved reactions with 1-(chloromethyl)-1H-1,2,4-triazole. These compounds were characterized for their thermal stability and density, indicating potential applications in materials science (Wang, Gao, Ye, & Shreeve, 2007).
Corrosion Inhibition
In the field of corrosion science, triazole derivatives have been identified as effective corrosion inhibitors. Bentiss et al. (2007) studied the use of 4H-triazole derivatives in preventing corrosion and dissolution of mild steel in hydrochloric acid, revealing the potential of these compounds in industrial applications (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-5-10-7-15(14-13-10)6-8-1-3-9(12)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMQHHUXLLMDQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



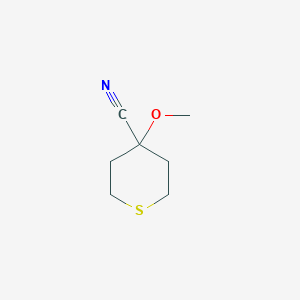
![6-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B1467285.png)
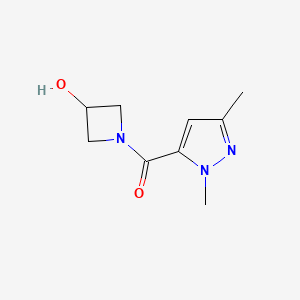
![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)



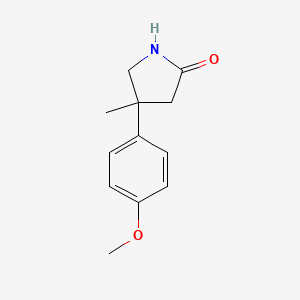
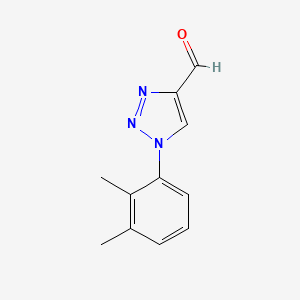
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1467298.png)
![2-(o-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1467299.png)
![tert-Butyl 4-oxooctahydropyrrolo[3,4-c]azepine-2(1H)-carboxylate](/img/structure/B1467301.png)
![Ethyl 3-imidazo[1,2-a]pyridin-2-ylpropanoate](/img/structure/B1467303.png)
